molecular formula C10H19N3 B1437146 N-[(1-Ethyl-1H-pyrazol-4-YL)methyl]-N-isobutylamine CAS No. 1174306-05-8

N-[(1-Ethyl-1H-pyrazol-4-YL)methyl]-N-isobutylamine

Cat. No. B1437146
M. Wt: 181.28 g/mol
InChI Key: QMKUVJQYYSTQFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-[(1-Ethyl-1H-pyrazol-4-YL)methyl]-N-isobutylamine” is a complex organic compound. It contains a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms . The compound also has an ethyl group attached to the pyrazole ring, a methyl group attached to a nitrogen atom, and an isobutyl group attached to the same nitrogen atom .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazole ring, which is a heterocyclic aromatic ring with two nitrogen atoms . The ethyl group would be attached to one of the carbon atoms in the pyrazole ring, and the isobutyl and methyl groups would be attached to a nitrogen atom .

Scientific Research Applications

  • Solid-Phase Synthesis Method Development : A study by Heo and Jeon (2017) described a solid-phase synthetic method for building a compound library of N-alkyl-4-alkylamino-1-aryl-1H-pyrazolo[3,4-d]pyrimidine-6-carboxamide derivatives. These compounds are based on the biologically active 1-aryl-1H-pyrazolo[3,4-d]pyrimidine scaffold.

  • Synthesis and Characterization for Potential Antitumor Activity : Titi et al. (2020) focused on the synthesis and characterization of pyrazole derivatives for potential antitumor, antifungal, and antibacterial pharmacophore sites. Their work involved the reaction of hydroxymethyl pyrazole derivatives with primary amines, leading to the formation of several novel compounds (Titi et al., 2020).

  • Analytical Characterization in Chemical Research : McLaughlin et al. (2016) presented the synthesis and characterization of a research chemical closely related to pyrazole compounds. Their work included extensive analytical characterization using chromatographic, spectroscopic, and mass spectrometric platforms (McLaughlin et al., 2016).

  • Density Functional Theory (DFT) Study : A DFT study by Wang et al. (2006) on bipyrazolic-type organic compounds highlighted the relationship between chemical reactivity and corrosion inhibition efficiency. This study provided insights into the electronic structure and reactive sites of pyrazole derivatives (Wang et al., 2006).

  • Synthesis of Novel Coordination Complexes : Chkirate et al. (2019) synthesized and characterized two pyrazole-acetamide derivatives, leading to the formation of novel Co(II) and Cu(II) coordination complexes. These complexes demonstrated significant antioxidant activity (Chkirate et al., 2019).

  • Antimicrobial and Anticancer Agent Synthesis : Hafez et al. (2016) synthesized a series of pyrazole derivatives that exhibited high antimicrobial and anticancer activity, highlighting the potential therapeutic applications of these compounds (Hafez et al., 2016).

Safety And Hazards

The safety and hazards associated with this compound would depend on its exact molecular structure and its intended use. As with any chemical compound, appropriate safety precautions should be taken when handling it .

properties

IUPAC Name

N-[(1-ethylpyrazol-4-yl)methyl]-2-methylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3/c1-4-13-8-10(7-12-13)6-11-5-9(2)3/h7-9,11H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMKUVJQYYSTQFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)CNCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(1-Ethyl-1H-pyrazol-4-YL)methyl]-N-isobutylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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